Cas no 1396844-72-6 (N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide structure
1396844-72-6 structure
商品名:N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS番号:1396844-72-6
MF:C15H16F3N3O4S
メガワット:391.365452766418
CID:6361506
PubChem ID:71795175

N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
    • VU0542065-1
    • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
    • N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
    • F6258-0985
    • AKOS024545933
    • 1396844-72-6
    • N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
    • インチ: 1S/C15H16F3N3O4S/c1-2-11-9-14(22)21(10-19-11)8-7-20-26(23,24)13-5-3-12(4-6-13)25-15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3
    • InChIKey: FTKSERGWBYTQSX-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)OC(F)(F)F)(NCCN1C=NC(CC)=CC1=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 391.08136166g/mol
  • どういたいしつりょう: 391.08136166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6258-0985-2μmol
N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
1396844-72-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6258-0985-2mg
N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
1396844-72-6
2mg
$59.0 2023-09-09
Life Chemicals
F6258-0985-1mg
N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
1396844-72-6
1mg
$54.0 2023-09-09
Life Chemicals
F6258-0985-3mg
N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
1396844-72-6
3mg
$63.0 2023-09-09

N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide 関連文献

N-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamideに関する追加情報

N-2-(4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Ethyl-4-(Trifluoromethoxy)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1396844-72-6, named N-2-(4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Ethyl-4-(Trifluoromethoxy)Benzene-1-Sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structural features, which include a sulfonamide group, a trifluoromethoxy substituent, and a pyrimidine ring. These structural elements contribute to its exceptional chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of sulfonamide groups in modulating the pharmacokinetic properties of drugs. The presence of this functional group in the compound under discussion enhances its bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the trifluoromethoxy substituent imparts electronic effects that can influence the compound's reactivity and selectivity in various chemical reactions. This makes it a valuable building block in the synthesis of complex molecules with tailored functionalities.

The pyrimidine ring in this compound is another key feature that contributes to its versatility. Pyrimidines are known for their ability to form hydrogen bonds and participate in π–π interactions, which are critical for molecular recognition and binding in biological systems. Recent research has demonstrated that pyrimidine-containing compounds can serve as effective inhibitors of enzymes involved in disease pathways, such as kinases and proteases. This suggests that our compound could play a role in the development of novel therapeutic agents targeting these enzymes.

From a synthetic perspective, the preparation of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the ethyl group and oxo substituent. Subsequent steps involve the introduction of the trifluoromethoxy group and the sulfonamide moiety through carefully controlled reactions. The optimization of these steps has been documented in recent studies, emphasizing the importance of stereochemical control and reaction efficiency.

In terms of applications, this compound has shown potential in several areas. In pharmaceutical chemistry, its ability to modulate enzyme activity makes it a candidate for drug discovery programs targeting diseases such as cancer and inflammatory disorders. In materials science, its electronic properties make it suitable for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or field-effect transistors (FETs). Recent studies have also explored its use as a precursor for advanced polymers with tailored mechanical and thermal properties.

The environmental impact of this compound is another area of interest. Given its complex structure, understanding its degradation pathways is crucial for assessing its environmental fate. Recent research has employed computational methods to predict the biodegradation potential of similar compounds, providing insights into how this molecule might behave in natural ecosystems. These studies emphasize the need for sustainable synthetic practices to minimize environmental risks.

In conclusion, N-2-(4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Ethyl-4-(Trifluoromethoxy)Benzene-1-Sulfonamide represents a multifaceted chemical entity with significant potential across various scientific disciplines. Its unique structural features, combined with recent advances in synthetic methodology and application development, position it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in advancing both therapeutic treatments and materials science will undoubtedly expand.

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